molecular formula C9H17NO B1475624 1-Ethyl-3,3-dimethylpiperidin-4-one CAS No. 1904347-05-2

1-Ethyl-3,3-dimethylpiperidin-4-one

Cat. No.: B1475624
CAS No.: 1904347-05-2
M. Wt: 155.24 g/mol
InChI Key: FQLQIZQNTDARRV-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-dimethylpiperidin-4-one, also known as 1,3-dimethylpiperidin-4-one , is a chemical compound with the molecular formula C7H13NO. It falls under the class of piperidinones and exhibits unique properties that make it valuable for various scientific applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with an ethyl group (C2H5) attached at one position and two methyl groups (CH3) at other positions. The carbonyl group (C=O) forms part of the piperidine ring .


Physical and Chemical Properties Analysis

  • Physical Form : 1,3-dimethylpiperidin-4-one exists as a liquid .

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage

"1-Ethyl-3,3-dimethylpiperidin-4-one" is explored in the context of electrochemical technology with haloaluminate room-temperature ionic liquids (RTILs). Its applications span electroplating and energy storage, leveraging the solvent's properties to improve processes in electrochemical surface finishing and enhance energy storage technology. The article by Tsuda, Stafford, and Hussey (2017) reviews advancements in this area, highlighting the solvent's role in creating more efficient and effective electrochemical systems for a variety of applications, from metal finishing to battery technologies (Tsuda, Stafford, & Hussey, 2017).

Impact on Ethylene and Plant Growth

While the direct applications of "this compound" in scientific research pertaining to ethylene action and plant growth have not been explicitly detailed in the provided research summaries, related compounds like "1-Methylcyclopropene (1-MCP)" have shown significant influence on plant physiology. 1-MCP, an ethylene perception inhibitor, has been extensively researched for its effects on the ripening and senescence of fruits and vegetables. This research sheds light on the broader category of chemicals, including "this compound," potentially affecting plant growth and development through ethylene mediation. Watkins (2006) and others have identified the commercial and investigational roles of such compounds in improving post-harvest quality and extending the shelf life of produce (Watkins, 2006).

Safety and Hazards

  • Precautionary Statements : Avoid inhalation, skin contact, and eye exposure. Handle with proper protective measures .

Properties

IUPAC Name

1-ethyl-3,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-10-6-5-8(11)9(2,3)7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLQIZQNTDARRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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